Cas no 2225176-90-7 (3-(5-Chloropyridin-2-yl)phenylboronic acid)

3-(5-Chloropyridin-2-yl)phenylboronic acid structure
2225176-90-7 structure
商品名:3-(5-Chloropyridin-2-yl)phenylboronic acid
CAS番号:2225176-90-7
MF:C11H9BClNO2
メガワット:233.46
CID:5144519
PubChem ID:133554819

3-(5-Chloropyridin-2-yl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-Chloropyridin-2-yl)phenylboronic acid
    • Boronic acid, B-[3-(5-chloro-2-pyridinyl)phenyl]-
    • 2225176-90-7
    • (3-(5-Chloropyridin-2-yl)phenyl)boronic acid
    • インチ: 1S/C11H9BClNO2/c13-10-4-5-11(14-7-10)8-2-1-3-9(6-8)12(15)16/h1-7,15-16H
    • InChIKey: TZIWCBKCMFCHEN-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC=CC(C2=NC=C(Cl)C=C2)=C1)(O)O

計算された属性

  • せいみつぶんしりょう: 233.0414864g/mol
  • どういたいしつりょう: 233.0414864g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4Ų

3-(5-Chloropyridin-2-yl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C903982-25mg
3-(5-Chloropyridin-2-yl)phenylboronic acid
2225176-90-7 95%
25mg
¥4,020.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C903982-100mg
3-(5-Chloropyridin-2-yl)phenylboronic acid
2225176-90-7 95%
100mg
¥12,060.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C903982-5mg
3-(5-Chloropyridin-2-yl)phenylboronic acid
2225176-90-7 95%
5mg
¥1,340.00 2022-09-02

3-(5-Chloropyridin-2-yl)phenylboronic acid 関連文献

3-(5-Chloropyridin-2-yl)phenylboronic acidに関する追加情報

Introduction to 3-(5-Chloropyridin-2-yl)phenylboronic acid (CAS No: 2225176-90-7)

3-(5-Chloropyridin-2-yl)phenylboronic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by the CAS number 2225176-90-7, features a unique structural motif combining a phenyl ring with a boronic acid moiety linked to a chlorinated pyridine ring. Such structural features make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of targeted therapies and advanced materials.

The boronic acid functional group in 3-(5-Chloropyridin-2-yl)phenylboronic acid is particularly noteworthy due to its role as a key component in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions, which is crucial for constructing complex molecular architectures. The presence of the chlorinated pyridine ring adds another layer of reactivity, making this compound an attractive scaffold for further derivatization and functionalization.

Recent advancements in medicinal chemistry have highlighted the potential of 3-(5-Chloropyridin-2-yl)phenylboronic acid as a precursor in the development of novel therapeutic agents. Boronic acids, in general, have been extensively studied for their applications in drug design, particularly in protease inhibition and carbohydrate mimetics. The chloropyridine moiety introduces electronic and steric effects that can be fine-tuned to modulate binding affinity and selectivity, making this compound a valuable asset in rational drug design.

In the realm of materials science, 3-(5-Chloropyridin-2-yl)phenylboronic acid has been explored for its potential in creating advanced polymers and coatings. Boronic acids are known for their ability to form reversible covalent bonds, which is beneficial for developing self-healing materials and stimuli-responsive polymers. The chlorinated pyridine ring can also enhance thermal stability and chemical resistance, making this compound suitable for high-performance applications.

Current research endeavors are focusing on leveraging the unique properties of 3-(5-Chloropyridin-2-yl)phenylboronic acid to develop innovative solutions in biomedicine and nanotechnology. For instance, studies have demonstrated its utility in designing smart drug delivery systems that can release therapeutic agents in response to specific biological triggers. The boronic acid group can interact with biological molecules, such as DNA and proteins, providing a means to target specific cellular processes.

The synthesis of 3-(5-Chloropyridin-2-yl)phenylboronic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize yield and purity. These advancements ensure that researchers can obtain high-quality starting materials for further applications.

One of the most promising areas of research is the application of 3-(5-Chloropyridin-2-yl)phenylboronic acid in the development of anticancer agents. Boron-containing compounds have shown remarkable efficacy in cancer therapy, particularly in boron neutron capture therapy (BNCT). The ability of boronic acids to selectively accumulate in tumor tissues makes them ideal candidates for targeted cancer treatments. The chloropyridine moiety can be engineered to enhance tumor-specific binding, improving the therapeutic index of these compounds.

Furthermore, 3-(5-Chloropyridin-2-yl)phenylboronic acid has been investigated for its potential role in imaging applications. Boronated compounds can be incorporated into contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET). These imaging agents enable non-invasive visualization of biological processes, aiding in early diagnosis and monitoring of diseases.

The versatility of 3-(5-Chloropyridin-2-yl)phenylboronic acid extends to its use as a ligand in coordination chemistry. The boronic acid group can coordinate with metal ions, forming stable complexes that exhibit unique catalytic properties. Such complexes have been explored for their applications in asymmetric synthesis and photocatalysis, contributing to sustainable chemical processes.

In conclusion, 3-(5-Chloropyridin-2-yl)phenylboronic acid (CAS No: 2225176-90-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an invaluable building block for pharmaceuticals, materials science, and biotechnology. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key intermediate in modern chemical innovation.

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